![molecular formula C18H21NO2 B250090 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide](/img/structure/B250090.png)
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide
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Overview
Description
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as MDPV, is a designer drug that belongs to the cathinone class of compounds. MDPV is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulating effects. MDPV has been classified as a Schedule I controlled substance in the United States, indicating that it has no accepted medical use and a high potential for abuse. Despite its illicit status, MDPV has been the subject of extensive scientific research due to its unique chemical structure and pharmacological profile.
Mechanism of Action
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide also has affinity for the norepinephrine and serotonin transporters, leading to increased release of these neurotransmitters as well. The combined effects of increased dopamine, norepinephrine, and serotonin release contribute to the euphoric and stimulating effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin release, 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase heart rate and blood pressure, leading to potential cardiovascular complications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has also been shown to cause hyperthermia and dehydration, potentially leading to kidney damage and other health complications.
Advantages and Limitations for Lab Experiments
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it useful for investigating the neurobiological mechanisms of addiction and reward. However, the potential for abuse and toxicity of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide make it difficult to use in clinical research studies. Additionally, the complex synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide makes it difficult to obtain and study in a laboratory setting.
Future Directions
There are several future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is the potential therapeutic applications of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide for psychiatric disorders such as ADHD. Another area of interest is the development of new drugs based on the chemical structure of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide that may have improved pharmacological profiles and fewer side effects. Additionally, research on the potential long-term effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide use on the brain and body is needed to better understand the risks associated with this drug.
Synthesis Methods
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide can be synthesized through a variety of methods, including the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-phenyl-2-propanolamine, or the reduction of 3,4-methylenedioxyphenyl-2-propanone with sodium borohydride followed by the reaction with 2-phenylethylamine. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide is complex and requires specialized equipment and expertise.
Scientific Research Applications
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been the subject of extensive scientific research due to its unique pharmacological profile and potential therapeutic applications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-7-6-10-17(13-14)21-15(2)18(20)19-12-11-16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3,(H,19,20) |
InChI Key |
MVZGXHAWJDGWLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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